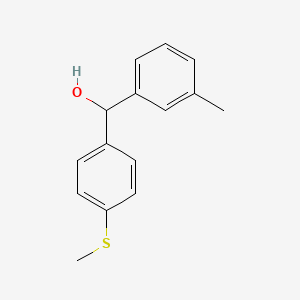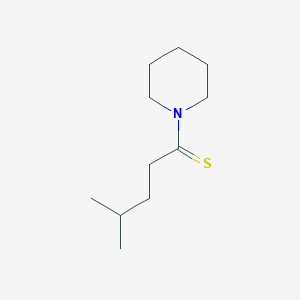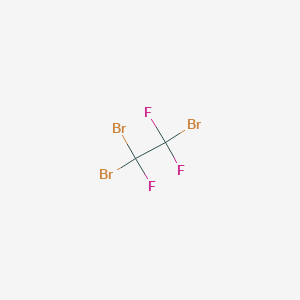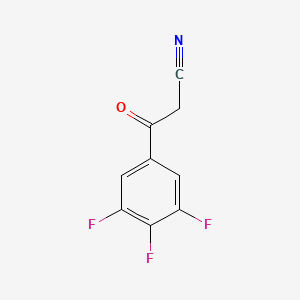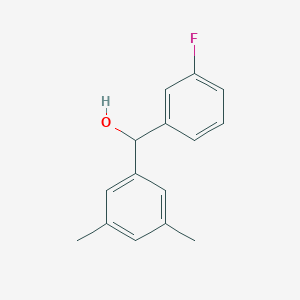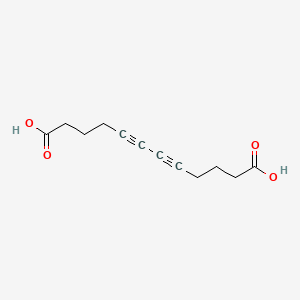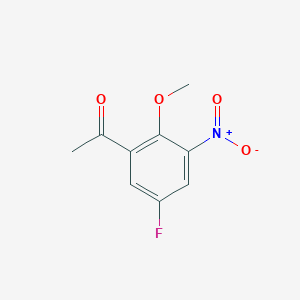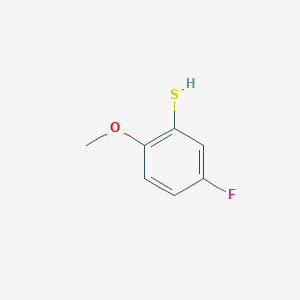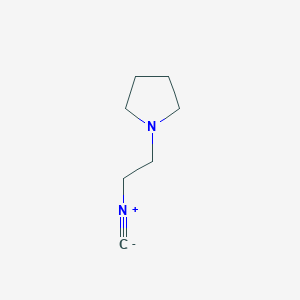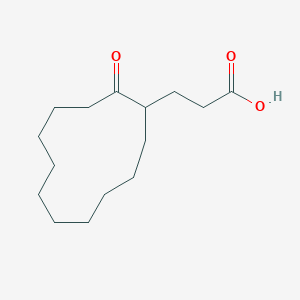
3-(2-氧代环十二烷基)丙酸
描述
3-(2-Oxocyclododecyl)propanoic acid is a chemical compound with the molecular formula C15H26O3 . It has an average mass of 254.365 Da and a monoisotopic mass of 254.188202 Da . It is a long-chain dicarboxylic acid that has drawn significant interest in recent years due to its numerous potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 3-(2-Oxocyclododecyl)propanoic acid consists of 15 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . The exact structure is not provided in the available sources.科学研究应用
药理学应用
癌症治疗和预防
齐墩果酸及其合成衍生物,包括 2-氰基-3,12-二氧齐墩烯-1,9-二烯-28-酸 (CDDO) 及其变体,已证明在癌症治疗和预防中具有潜力。这些化合物可以调节肿瘤细胞中的多种信号通路,在啮齿动物癌症模型中显示出有效的抗血管生成和抗肿瘤活性,其中一些目前正在癌症患者中进行 I 期研究评估 (Shanmugam 等,2014).
工业和合成化学应用
光解水产氢
基于 [Pt(甲苯基三联吡啶)(苯乙炔基)]+ 作为光敏剂、[Co(dmgH)2pyCl]2+ 作为分子催化剂和三乙醇胺 (TEOA) 作为牺牲还原剂的系统已被开发用于可见光驱动的水产氢。这种创新方法展示了一种可行的可再生能源生成方法,展示了将纳米结构集成到多功能器件中以实现光诱导受控释放、传感和信息处理 (Du 等,2008).
催化氧化过程
过渡金属配合物在液相催化氧化中起着至关重要的作用,这对于多种工业过程至关重要。均相体系(如环己烷转化为己二酸和对二甲苯氧化为对苯二甲酸)的发展以及非均相体系(如丙烯环氧化)的进步,表明了这些配合物在提高化学品生产效率和可持续性方面的重要性 (Brégeault,2003).
通过糖发酵生产丙酸
丙酸与正丙醇和丙烯一起被确认为一种具有从碳水化合物发酵生产潜力的化学物质。丙酸生产的糖发酵工艺评估已达到商业水平的产率和生产率,突出了这些材料可行的生物化学途径。这项研究为开发具有成本竞争力的、生物衍生的丙酸及其衍生物奠定了基础,重点是作为关键成功因素的糖产率 (Rodriguez 等,2014).
属性
IUPAC Name |
3-(2-oxocyclododecyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c16-14-10-8-6-4-2-1-3-5-7-9-13(14)11-12-15(17)18/h13H,1-12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJHEHCSBAMCBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=O)C(CCCC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379368 | |
| Record name | 3-(2-oxocyclododecyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxocyclododecyl)propanoic acid | |
CAS RN |
22575-75-3 | |
| Record name | 3-(2-oxocyclododecyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

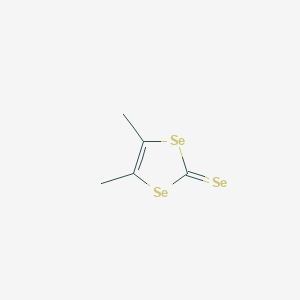
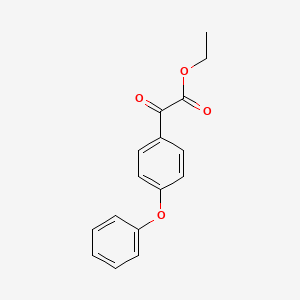
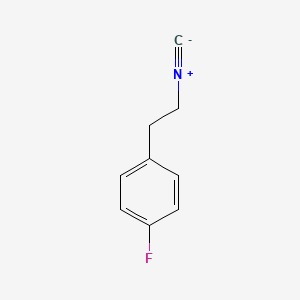
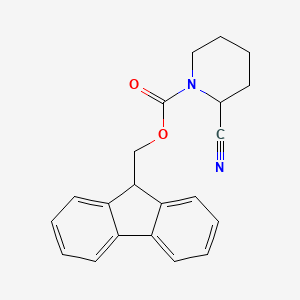
![1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1597696.png)
